molecular formula C17H20INO B5160798 N-(4-iodophenyl)-1-adamantanecarboxamide

N-(4-iodophenyl)-1-adamantanecarboxamide

Cat. No. B5160798
M. Wt: 381.25 g/mol
InChI Key: JDMFWZODBOFGBN-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-adamantanecarboxamide, also known as 4-iodo-PCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-iodophenyl)-1-adamantanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects
N-(4-iodophenyl)-1-adamantanecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-iodophenyl)-1-adamantanecarboxamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative disorders. It has also been shown to exhibit low toxicity and good bioavailability in animal models. However, one of the limitations of N-(4-iodophenyl)-1-adamantanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-iodophenyl)-1-adamantanecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N-(4-iodophenyl)-1-adamantanecarboxamide in these conditions. Another area of interest is its potential as a treatment for chronic pain and inflammation. Further studies are needed to determine the underlying mechanisms of its analgesic and anti-inflammatory effects. Finally, there is potential for the development of novel derivatives of N-(4-iodophenyl)-1-adamantanecarboxamide with improved solubility and pharmacological properties.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-1-adamantanecarboxamide involves the reaction of 4-iodoaniline with 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(4-iodophenyl)-1-adamantanecarboxamide.

Scientific Research Applications

N-(4-iodophenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-iodophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFWZODBOFGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Iodophenyl)-1-adamantanecarboxamide

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